6-Chloro-N-(3-methoxypropyl)-2-pyridinamine
Overview
Description
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine (6-Cl-NMP) is an organic compound belonging to the class of pyridinamines. It is a colorless solid which is soluble in water and organic solvents. 6-Cl-NMP has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. It has been extensively studied and is used in various laboratory experiments.
Scientific Research Applications
Chemical Reactivity and Structural Studies
Lithiation Pathways
The lithiation of pyridine derivatives, similar to 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine, has been explored. Studies indicate complex pathways involving precomplexation and formation of intermediate compounds (Gros, Choppin, & Fort, 2003).
Activation and Reduction Studies
Research on pyridine derivatives has delved into activation and reduction processes, offering insights into chemical behavior that can be relevant for similar compounds (Barrio, Esteruelas, & Oñate, 2004).
Spectroscopic Analysis
Spectroscopic studies of pyridine derivatives, like the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provide a framework for understanding the structural and electronic properties of similar compounds (Tranfić et al., 2011).
Application in Dye and Pigment Chemistry
- Azo Dyes Stability: Studies on pyridine-based azo dyes, including those with methoxypropyl groups, have shown high pH stability. This research could be extended to explore the stability and applications of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in dye chemistry (Zhao et al., 2017).
Nitration and Substitution Reactions
- Nitration Processes: The nitration of pyridine N-oxides, including those with chloro and methoxy groups, has been a subject of study, providing insights into the nitration possibilities for similar compounds (Bissell & Swansiger, 1987).
Pyridine Derivatives in Medicinal Chemistry
Potential Radioligands
The synthesis of pyridine derivatives as potential radioligands, like 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, indicates the potential use of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in medical imaging (Zhang & Horti, 2004).
Synthesis of C-Nucleosides
Research on the synthesis of pyridin-3-yl C-nucleosides, involving chloropyridine derivatives, suggests the potential for 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in creating novel nucleosides (Joubert et al., 2007).
Other Applications
Coordination Chemistry
The coordination chemistry of pyridone derivatives, including chloro and methoxy substituted pyridines, offers insights into potential applications in coordination complexes and metal-ligand interactions (Rawson & Winpenny, 1995).
Corrosion Inhibition
Pyrazolopyridine derivatives have been studied as corrosion inhibitors, suggesting potential applications for similar pyridine compounds in material science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).
properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJHLWUIRZNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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